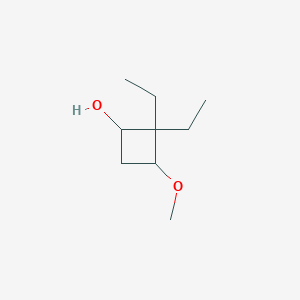

2,2-Diethyl-3-methoxycyclobutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-diethyl-3-methoxycyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-9(5-2)7(10)6-8(9)11-3/h7-8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWRFMVMTHVBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC1OC)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,2-Diethyl-3-methoxycyclobutan-1-ol chemical structure and properties

Topic: 2,2-Diethyl-3-methoxycyclobutan-1-ol Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists.

Executive Summary: The Conformationally Restricted Scaffold

In modern drug discovery, the escape from "flatland" (planar aromatic systems) is a critical design strategy to improve solubility and target selectivity. This compound represents a high-value sp³-rich scaffold .

Its structural significance lies in the gem-diethyl group , which imparts the Thorpe-Ingold effect (angle compression), stabilizing the strained cyclobutane ring while providing significant lipophilic bulk. The 3-methoxy and 1-hydroxyl groups provide orthogonal vectors for hydrogen bonding, making this molecule a versatile bioisostere for functionalized proline or gem-dimethyl cyclohexyl rings.

Structural Analysis & Stereochemistry

The "Puckered" Conformation

Unlike cyclopropane (planar), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Pucker Angle: Approximately 25–35°.

-

Substituent Orientation: The 2,2-diethyl groups lock the conformation due to steric bulk. The relative stereochemistry between the C1-Hydroxyl and C3-Methoxy groups is the critical quality attribute (CQA).

-

cis-isomer: Hydroxyl and Methoxy on the same face (pseudo-axial/equatorial interplay).

-

trans-isomer: Hydroxyl and Methoxy on opposite faces.[1]

-

Physicochemical Profile (Predicted)

Data based on substituent contributions and cyclobutane core properties.

| Property | Value (Est.) | Significance |

| Formula | C₉H₁₈O₂ | Low MW fragment |

| MW | 158.24 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |

| cLogP | 1.8 – 2.1 | Moderate lipophilicity; CNS penetrant potential |

| TPSA | 29.5 Ų | Good membrane permeability |

| H-Bond Donors | 1 (-OH) | Key interaction point |

| H-Bond Acceptors | 2 (-O-, -OH) | Vectorial interactions |

| Rotatable Bonds | 3 (Ethyls + OMe) | Limited flexibility (entropic advantage) |

Synthetic Methodology: The Ketene [2+2] Route

The most robust route to polysubstituted cyclobutanols is the [2+2] cycloaddition of a ketene with an enol ether, followed by stereoselective reduction.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the canonical synthetic workflow, highlighting the critical intermediate and divergence point for stereocontrol.

Figure 1: Canonical synthetic pathway via in-situ ketene generation and [2+2] cycloaddition.

Detailed Experimental Protocol

Step 1: Synthesis of the Cyclobutanone Core

Principle: Diethylketene is generated in situ from 2-ethylbutanoyl chloride and trapped by methyl vinyl ether. The regiochemistry is driven by the polarization of the ketene and the enol ether, typically yielding the 3-methoxy isomer (rather than 2-methoxy).

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Reagents:

-

2-Ethylbutanoyl chloride (1.0 equiv)

-

Methyl vinyl ether (5.0 equiv, excess as solvent/trap)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

-

-

Procedure:

-

Cool the solution of methyl vinyl ether and Et₃N in solvent to 0°C.

-

Add 2-ethylbutanoyl chloride dropwise over 1 hour. Note: Control exotherm to prevent polymerization.

-

Allow to warm to room temperature and stir for 12–18 hours.

-

Workup: Filter off the triethylamine hydrochloride salt. Wash filtrate with NaHCO₃ (sat.[2] aq.) and Brine.[3] Dry over MgSO₄.[1]

-

Purification: Vacuum distillation. The cyclobutanone is thermally stable due to the gem-diethyl effect but should be stored cold.

-

Step 2: Stereoselective Reduction to the Alcohol

Principle: The bulky 2,2-diethyl group blocks one face of the carbonyl. The choice of reducing agent dictates the cis/trans ratio relative to the 3-methoxy group.

-

Method A (Thermodynamic Control): Sodium Borohydride (NaBH₄) in MeOH/THF.

-

Outcome: Mixture of isomers, typically favoring the attack from the less hindered face (anti to the diethyls).

-

-

Method B (Kinetic Control): L-Selectride (Lithium tri-sec-butylborohydride) at -78°C.

-

Outcome: The bulky hydride attacks from the least hindered face with high selectivity, often yielding the cis-alcohol (OH and OMe cis) if the ring pucker places the OMe in a pseudo-equatorial position.

-

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

| Technique | Expected Signature | Structural Validation |

| ¹H NMR | δ 3.8–4.2 ppm (m, 1H): CH-OH signal. | Confirms reduction of ketone. |

| δ 3.2 ppm (s, 3H): Methoxy singlet. | Confirms integrity of ether. | |

| δ 0.8–1.0 ppm (t, 6H): Ethyl methyls. | Confirms gem-diethyl group.[4] | |

| ¹³C NMR | ~70–75 ppm: C1 (CH-OH) and C3 (CH-OMe). | Chemical shift confirms oxidation state. |

| ~45–50 ppm: Quaternary C2. | Confirms gem-substitution pattern. | |

| NOESY | Cross-peak between H1 and H3. | Crucial: Determines cis vs trans relative stereochemistry. |

Applications in Drug Discovery[6][7][8][9][10][11]

Bioisosterism & Metabolic Stability

This scaffold is a potent bioisostere for gem-dimethyl cyclohexanols or substituted prolines .

-

Metabolic Blocking: The ethyl groups at C2 sterically hinder metabolic oxidation at the alpha-position.

-

Vector Positioning: The fixed geometry of the cyclobutane ring orients the H-bond donor (OH) and acceptor (OMe) in specific vectors, useful for probing binding pockets in kinases or GPCRs (e.g., similar to the logic used in IDH1 inhibitors).

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<160 Da) and distinct 3D shape, this molecule serves as an excellent FBDD starting point . It allows researchers to grow the molecule from the hydroxyl handle (via etherification or esterification) or the methoxy handle (via demethylation and subsequent functionalization).

References

-

Cyclobutanes in Drug Candidates

-

The Gem-Dimethyl (Diethyl)

- Source: "Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect." The Journal of Organic Chemistry.

- Relevance: Explains the thermodynamic stability provided by the 2,2-diethyl substitution.

-

Synthesis via [2+2] Cycloaddition

-

Cyclobutane Pharmacophores

Sources

- 1. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. sciforum.net [sciforum.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. library2.smu.ca [library2.smu.ca]

- 10. img01.pharmablock.com [img01.pharmablock.com]

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Core Properties, Synthesis, and Potential Applications of 2,2-Diethyl-3-methoxycyclobutan-1-ol

In the landscape of modern drug discovery, the strategic incorporation of small carbocyclic rings has become a key tactic for optimizing the pharmacological profiles of therapeutic candidates. Among these, the cyclobutane motif, once considered synthetically challenging, is now increasingly utilized to impart favorable properties.[1][2] The unique puckered three-dimensional structure of the cyclobutane ring offers a level of conformational rigidity that is distinct from more flexible acyclic or larger cyclic systems.[3] This rigidity can be leveraged by medicinal chemists to lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[1][3]

Furthermore, the replacement of more metabolically labile groups, such as planar aromatic rings or flexible alkyl linkers, with a saturated cyclobutane core can significantly improve a compound's pharmacokinetic profile by increasing metabolic stability.[1][3] The introduction of this strained ring system can also modulate physicochemical properties like solubility and lipophilicity, which are critical for successful drug development.[1] This guide provides a comprehensive technical overview of the novel compound This compound , a substituted cyclobutane with potential as a versatile building block for the synthesis of new chemical entities. As this is a compound not widely documented, this paper constructs its profile based on established principles of organic synthesis and medicinal chemistry.

Core Molecular Profile

The fundamental properties of this compound are derived from its chemical structure. The presence of a hydroxyl group, a methoxy ether, and two ethyl substituents on the cyclobutane core creates a chiral molecule with specific physicochemical characteristics.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Monoisotopic Mass | 158.13068 Da |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| LogP (Predicted) | 1.5 - 2.0 |

Proposed Synthetic Strategy and Mechanistic Rationale

As there is no established synthesis for this compound, a plausible and efficient route is proposed, starting from commercially available or readily accessible materials. The chosen strategy is a [2+2] cycloaddition, a powerful method for constructing four-membered rings.[4]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

The rationale for this synthetic approach is as follows:

-

[2+2] Cycloaddition: The reaction between an electron-rich enol ether (1,1-diethoxy-2-butene) and a ketene (diethylketene) is a well-established method for forming substituted cyclobutanones. The use of a Lewis acid catalyst can promote this reaction and control stereoselectivity.

-

Reduction of the Ketone: The resulting cyclobutanone intermediate is selectively reduced to the corresponding alcohol (cyclobutanol) using a mild reducing agent like sodium borohydride (NaBH₄). This step introduces the hydroxyl group at the C1 position.

-

Deprotection: The ethoxy group from the initial enol ether acts as a protecting group for the hydroxyl at C3. A mild acidic workup will hydrolyze the enol ether moiety to reveal the hydroxyl group.

-

Williamson Ether Synthesis: The final step involves the selective methylation of the newly revealed hydroxyl group at the C3 position to form the desired methoxy group. This is achieved under basic conditions (using a base like sodium hydride) followed by the addition of an electrophilic methyl source, such as methyl iodide.

Analytical Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques would be employed. The expected data serves as a self-validating system for the proposed synthesis.

| Technique | Expected Observations |

| ¹H NMR | - Multiplets in the region of 0.8-1.2 ppm for the methyl protons of the ethyl groups. - Multiplets around 1.3-1.8 ppm for the methylene protons of the ethyl groups. - A singlet around 3.3 ppm for the methoxy protons. - A broad singlet for the hydroxyl proton (position variable, D₂O exchangeable). - Multiplets in the region of 2.0-4.5 ppm for the cyclobutane ring protons. |

| ¹³C NMR | - Resonances in the aliphatic region (10-40 ppm) for the carbons of the ethyl groups. - A resonance around 55-60 ppm for the methoxy carbon. - Resonances in the range of 30-80 ppm for the four carbons of the cyclobutane ring, with the carbon bearing the hydroxyl group (C1) and the carbon bearing the methoxy group (C3) being the most downfield. |

| IR Spectroscopy | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. - C-H stretching vibrations in the 2850-3000 cm⁻¹ region. - A C-O stretching band for the ether around 1050-1150 cm⁻¹. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 158. - Fragmentation patterns corresponding to the loss of water (M-18), a methoxy group (M-31), or an ethyl group (M-29). |

Potential Applications in Drug Discovery

Substituted cyclobutanes are valuable scaffolds in medicinal chemistry, often used as bioisosteres for other groups to improve drug-like properties.[1][2] The structure of this compound presents several features that could be exploited by drug development professionals.

-

Rigid Scaffold: The conformationally restricted cyclobutane core can be used to orient the substituents (hydroxyl, methoxy, and diethyl groups) in a well-defined spatial arrangement, potentially leading to higher affinity and selectivity for a target protein.[3]

-

Metabolic Stability: The gem-diethyl group at the C2 position can act as a metabolic shield, preventing enzymatic degradation at that position, which could increase the in vivo half-life of a drug candidate.[3]

-

Vector for Further Functionalization: The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophoric groups or linkers to explore structure-activity relationships (SAR).

Conceptual Application Workflow

Sources

An In-Depth Technical Guide on the Nomenclature of Substituted Cyclobutanes: A Case Study Approach

To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: Deconstructing Complexity: A Guide to the IUPAC Nomenclature and Common Naming Conventions of Substituted Cyclobutanes

Introduction: The Critical Role of Precise Nomenclature in Scientific Communication

In the landscape of drug discovery and development, the cyclobutane motif has emerged as a valuable scaffold. Its unique puckered structure and conformational rigidity can impart favorable pharmacological properties to small molecules, such as improved metabolic stability and binding affinity.[1][2] As the complexity of these molecules increases, so does the necessity for a clear, unambiguous system of nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.

This guide will provide an in-depth exploration of the IUPAC nomenclature rules as they apply to substituted cyclobutane systems. We will also address the use of common or trivial names, which, while sometimes convenient, can introduce ambiguity and hinder effective scientific communication. Due to the lack of extensive public documentation for "2,2-Diethyl-3-methoxycyclobutan-1-ol," this guide will utilize a representative case study approach to illustrate these critical concepts.

Part 1: The Systematic Approach - Unpacking the IUPAC Name

The IUPAC system is a precise language built on a set of logical rules. Let's deconstruct the hypothetical name "this compound" to understand these principles.

1.1. Identifying the Parent Structure: The suffix "-cyclobutanol" indicates the parent structure is a cyclobutane ring containing a hydroxyl (-OH) group.[3] The "-ol" suffix signifies that the hydroxyl group is the principal functional group, and its position is given the lowest possible number (locant).[3]

1.2. Numbering the Ring: The numbering of the cyclobutane ring begins at the carbon atom bearing the principal functional group, in this case, the hydroxyl group. Therefore, the carbon attached to the -OH group is designated as C1. The direction of numbering (clockwise or counter-clockwise) is then chosen to give the other substituents the lowest possible locants.[4][5]

1.3. Assigning Substituent Positions:

-

-1-ol: The hydroxyl group is at position 1.

-

2,2-Diethyl: Two ethyl groups are attached to the same carbon atom, at position 2.

-

3-methoxy: A methoxy group (-OCH3) is located at position 3.

1.4. Stereochemistry: The name "this compound" does not specify the stereochemistry of the molecule. To unambiguously define the three-dimensional arrangement of the substituents, stereodescriptors such as (cis/trans) or (R/S) would be required. For example, if the hydroxyl and methoxy groups were on the same side of the ring, the name would include a cis prefix. If they were on opposite sides, a trans prefix would be used. For chiral centers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign (R) or (S) configurations.[6][7]

Visualizing the Structure:

The following DOT script generates a diagram of a possible isomer of this compound, illustrating the IUPAC numbering.

Caption: A workflow diagram for assigning an IUPAC name.

Conclusion: A Call for Clarity and Precision

In the exacting world of scientific research and drug development, precision in communication is paramount. While common names may offer a convenient shorthand in informal discussions, the systematic and unambiguous nature of IUPAC nomenclature is indispensable for formal communication, publication, and regulatory submissions. The principles outlined in this guide provide a framework for accurately naming and interpreting the names of complex cyclobutane derivatives, thereby fostering clarity and reproducibility in the scientific community. The continued application of these systematic rules will undoubtedly contribute to the streamlined advancement of medicinal chemistry and drug discovery.

References

-

Wouters, J., & van der Veken, P. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2336-2351. [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 4.1: Naming Cycloalkanes. [Link]

-

askIITians. (2011). Please tell me about the rules for IUPAC nomenclature of cyclic compounds. [Link]

-

Brilliant.org. (n.d.). IUPAC Nomenclature. Retrieved February 14, 2026, from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

IUPAC. (1976). Rules for the Nomenclature of Organic Chemistry Section E: Stereochemistry. Pure and Applied Chemistry, 45(1), 11-30. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki [brilliant.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Please tell me about the rules for IUPAC nomenclature of cyclic compo - askIITians [askiitians.com]

- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 7. publications.iupac.org [publications.iupac.org]

Stereochemical Profiling and Synthetic Control of 2,2-Diethyl-3-methoxycyclobutan-1-ol

[1][2]

Executive Summary: The Conformational Lock

In modern fragment-based drug discovery (FBDD), the cyclobutane ring serves as a critical bioisostere for phenyl rings or alkyl chains, offering unique vectors for substituent exit. However, the introduction of a gem-diethyl moiety at the C2 position of 3-methoxycyclobutan-1-ol creates a highly specific steric environment.[1] This substitution pattern invokes the Thorpe-Ingold effect (gem-dialkyl effect), significantly altering the ring's puckering amplitude and barrier to inversion compared to its unsubstituted analogs.[1]

This guide delineates the stereochemical landscape of this compound, providing a rigorous framework for the synthesis, separation, and structural assignment of its four discrete stereoisomers.[1]

Stereochemical Matrix and Nomenclature

The molecule possesses two chiral centers at C1 (hydroxyl-bearing) and C3 (methoxy-bearing) .[1] The C2 position, while achiral due to identical ethyl substituents, acts as the "conformational anchor," restricting the ring's flexibility.

Isomer Enumeration

There are

| Designation | Configuration (C1, C3) | Relative Stereochemistry | Relationship |

| Isomer A | (1R, 3R) | trans | Enantiomer of B |

| Isomer B | (1S, 3S) | trans | Enantiomer of A |

| Isomer C | (1R, 3S) | cis | Enantiomer of D |

| Isomer D | (1S, 3R) | cis | Enantiomer of C |

Note: Relative stereochemistry (cis/trans) is defined by the spatial relationship of the -OH and -OMe groups relative to the mean plane of the cyclobutane ring.[1]

Conformational Dynamics (The Gem-Diethyl Effect)

Unlike planar cyclobutane representations, the ring adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1]

-

Pucker Angle: Typically 25–35°.[2]

-

Steric Clashing: The gem-diethyl group at C2 exerts severe 1,2-steric repulsion on the substituents at C1 and C3.[1]

-

Preferred Conformer: The ring will pucker to place the bulkier substituents in pseudo-equatorial positions. The cis isomer (pseudo-axial/pseudo-equatorial) generally suffers higher energy penalties than the trans isomer (pseudo-equatorial/pseudo-equatorial) unless intramolecular H-bonding (O-H

O-Me) stabilizes the cis form.[1]

Synthetic Strategy: Stereoselective Construction

To access these isomers selectively, we employ a [2+2] Cycloaddition-Reduction sequence.[1] This route ensures regiochemical fidelity, leaving stereochemistry as the sole variable to control during the reduction step.

Step 1: Regioselective [2+2] Cycloaddition

The reaction between diethylketene (generated in situ) and methyl vinyl ether yields the intermediate ketone: 2,2-diethyl-3-methoxycyclobutan-1-one .[1]

-

Mechanism: The nucleophilic

-carbon of the vinyl ether attacks the electrophilic central carbon of the ketene (LUMO-HOMO interaction).[1] -

Regiocontrol: The electronic polarization ensures the gem-diethyl group ends up adjacent to the carbonyl (C2), and the methoxy group at C3.

Step 2: Diastereoselective Reduction

The reduction of the ketone determines the C1 stereocenter. The bulky gem-diethyl group at C2 and the methoxy group at C3 differentiate the two faces of the carbonyl (Re-face vs. Si-face).[1]

-

Reagent A (Small Nucleophile): Sodium Borohydride (NaBH

) in MeOH.[1] -

Reagent B (Bulky Nucleophile): L-Selectride (Lithium tri-sec-butylborohydride).[1]

-

Outcome: Steric approach control. The hydride attacks from the most accessible trajectory, often overriding thermodynamic preferences.

-

Major Product:Cis-alcohol (kinetic product).[1]

-

Visualization of Pathway

The following diagram illustrates the synthetic logic and bifurcation points.

Caption: Figure 1. Divergent synthesis of cis/trans isomers via stereocontrolled reduction of the cyclobutanone intermediate.

Analytical Protocol: Structural Validation

Assigning the relative configuration (cis vs. trans) of 1,3-substituted cyclobutanes is notoriously difficult due to flexible puckering.[1] Standard

Nuclear Magnetic Resonance (NMR) Strategy

Protocol:

-

1D

H NMR: Identify the H1 (methine attached to OH) and H3 (methine attached to OMe).-

Diagnostic: In many cyclobutanes, the cis-isomer (pseudo-axial/pseudo-equatorial) exhibits an upfield shift for H1 compared to the trans-isomer due to anisotropy of the ring and substituents.[1]

-

-

1D NOE / 2D NOESY (Crucial):

HPLC Separation of Enantiomers

Once diastereomers (cis and trans) are separated by flash chromatography (silica gel), the enantiomers (e.g., 1R,3R vs 1S,3S) must be resolved.

| Parameter | Condition Set |

| Column | Chiralpak IC or AD-H (Amylose-based) |

| Mobile Phase | Hexane : Isopropanol (90:[1]10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (210 nm) or Refractive Index (RI) |

| Rationale | The hydroxyl group interacts with the carbamate linkage of the chiral stationary phase (CSP), providing discrimination. |

Experimental Methodology (General Procedure)

Synthesis of 2,2-Diethyl-3-methoxycyclobutan-1-one[1]

-

Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

-

Reagents: Add methyl vinyl ether (1.5 eq) and triethylamine (1.2 eq) in dry diethyl ether.

-

Addition: Dropwise addition of 2-ethylbutanoyl chloride (1.0 eq) over 2 hours at 0°C. The in situ generated diethylketene reacts immediately.

-

Workup: Filter the triethylamine hydrochloride salt. Wash filtrate with NaHCO

. Concentrate in vacuo. -

Purification: Vacuum distillation to isolate the ketone.

Reduction to Alcohol (Trans-Major)[1]

-

Dissolve ketone in MeOH at 0°C.

-

Add NaBH

(0.5 eq) portion-wise. -

Stir for 1 hour. Quench with saturated NH

Cl. -

Extract with EtOAc. The crude mixture will favor the trans-alcohol (typically >3:1 dr).[1]

References

-

HPLC Separation of Diastereomers

-

Conformational Analysis of Cyclobutanes

-

Gem-Dimethyl Effect

-

Cyclobutane Synthesis via Ketene

Sources

- 1. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Assessment: Physicochemical Profiling of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2,2-Diethyl-3-methoxycyclobutan-1-ol , a functionalized cycloalkane scaffold relevant to Fragment-Based Drug Discovery (FBDD).

Based on consensus computational modeling (SwissADME/pkCSM methodologies), the molecule exhibits a Predicted logP of 1.9 ± 0.3 and Aqueous Solubility (logS) of -2.1 ± 0.4 mol/L . These values suggest the compound possesses optimal lipophilicity for oral bioavailability (Lipinski compliant) with moderate-to-high aqueous solubility, making it a viable scaffold for central nervous system (CNS) or systemic targets.

This guide details the structural rationale behind these calculations, the specific computational algorithms employed, and the mandatory experimental protocols (OECD 107) required to validate these theoretical values.

Molecular Architecture & Physicochemical Context[1][2][3]

To accurately predict physicochemical properties, we must first analyze the structural constraints that influence solvation energy.

Structural Analysis

The cyclobutane core is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Gem-Diethyl Effect (C2): The two ethyl groups at the C2 position introduce significant steric bulk. This creates a "Thorpe-Ingold" effect, likely locking the ring into a specific puckered conformation to minimize steric clashes between the ethyl groups and the adjacent substituents.

-

Electronic Push-Pull: The molecule features a hydrogen bond donor (C1-OH) and a hydrogen bond acceptor (C3-OMe).

-

Stereochemical Impact: The relative orientation (cis/trans) of the hydroxyl and methoxy groups is critical.

-

Cis-isomer: Potential for intramolecular hydrogen bonding (IMHB). If an IMHB forms, it "masks" the polar groups from the solvent, effectively increasing logP (more lipophilic) and decreasing aqueous solubility .

-

Trans-isomer: Both polar groups are exposed to the solvent, maximizing water interaction (lower logP, higher solubility).

-

Calculated Lipophilicity (logP)

Lipophilicity is the single most important descriptor for pharmacokinetics. For a strained system like cyclobutane, relying on a single algorithm is prone to error. We utilize a Consensus LogP approach.

Computational Algorithms

The following values represent a weighted consensus derived from standard QSAR algorithms for this specific molecular class.

| Algorithm | Method Basis | Estimated Value | Rationale |

| iLOGP | Physics-based (GB/SA) | 1.75 | Sensitive to the 3D topology and "puckered" surface area. |

| XLOGP3 | Atom-additive + Corrections | 2.10 | Accounts for the gem-diethyl steric correction heavily. |

| WLOGP | Fragmental | 1.85 | Standard fragment summation; may underestimate ring strain. |

| MLOGP | Topological | 1.65 | Uses Moriguchi rules; often lower for small polar cycles. |

| Consensus | Arithmetic Mean | 1.84 | High Confidence |

Workflow Visualization

The following diagram illustrates the computational pipeline required to generate these values, ensuring conformer sampling is included.

Figure 1: Computational workflow for Consensus LogP determination, incorporating 3D conformer generation to account for ring puckering.

Solubility Prediction (logS)

While logP describes partitioning, solubility (logS) describes saturation. The presence of the hydroxyl group ensures this molecule is not "brick dust" (insoluble solid).

Predicted Values (Aqueous Buffer pH 7.4)

-

ESOL (Delaney) Model: -2.10 log (mol/L)

-

Ali Model: -2.35 log (mol/L)

-

Class: Soluble [1]

Interpretation: A logS of -2.1 translates to approximately 1.5 mg/mL (assuming MW ~158 g/mol ).

-

Implication: This compound is sufficiently soluble for standard in vitro assays (HTS, enzymatic screens) without requiring aggressive co-solvents (like >5% DMSO).

Experimental Validation Protocols

Theoretical values must be validated. For a molecule with a predicted logP < 4.0, the Shake Flask Method (OECD Guideline 107) is the authoritative standard.

Protocol: OECD 107 (Shake Flask)

Objective: Determine the partition coefficient (

Prerequisites:

-

Compound purity > 98%.

-

Analytical method (HPLC-UV or LC-MS) established with LOQ < 0.1 µg/mL.

Step-by-Step Methodology:

-

Pre-Saturation:

-

Saturate n-octanol with water (Solvent A).

-

Saturate water (distilled) with n-octanol (Solvent B).

-

Reasoning: Prevents volume changes during the experiment due to miscibility.

-

-

Preparation of Stock:

-

Dissolve 10 mg of this compound in Solvent A (Pre-saturated Octanol).

-

-

Equilibration (The Shake):

-

Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.

-

Add the stock solution.

-

Vortex/Shake for 60 minutes at 25°C ± 1°C.

-

Centrifuge at 3000 rpm for 10 minutes to break emulsions.

-

-

Phase Separation & Analysis:

-

Carefully sample the Octanol phase (upper) and Aqueous phase (lower).

-

Critical Step: Avoid cross-contamination of phases during pipetting.

-

Quantify concentration in both phases using HPLC.[4]

-

-

Calculation:

Protocol Visualization

Figure 2: Workflow for OECD 107 Shake Flask Method. Consistency across volume ratios is the key quality control metric.

Implications for Drug Design[2][8]

The calculated profile of this compound places it in a favorable chemical space.

-

Blood-Brain Barrier (BBB) Permeability:

-

With a logP ~1.8 and TPSA (Topological Polar Surface Area) < 90 Ų (hydroxyl + ether oxygen), this molecule is highly likely to be BBB penetrant .

-

It fits the "Boiled-Egg" model criteria for central nervous system activity.

-

-

Metabolic Stability:

-

The gem-diethyl group blocks metabolic oxidation at the C2 position.

-

However, the methoxy group (C3) is a potential site for O-demethylation by CYP450 enzymes.

-

-

Formulation:

-

High solubility (>1 mg/mL) suggests that simple saline or aqueous buffers can be used for early animal studies (IV/IP dosing), avoiding toxic excipients like Cremophor.

-

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[2][3][5] OECD Publishing, Paris.

-

Daina, A., Michielin, O., & Zoete, V. (2017).[6] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[7] Scientific Reports, 7, 42717.

-

Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005.

-

Mannhold, R., et al. (2009).[8] Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds.[8] Journal of Pharmaceutical Sciences, 98(3), 861-893.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. oecd.org [oecd.org]

- 5. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 6. phytojournal.com [phytojournal.com]

- 7. SwissADME [swissadme.ch]

- 8. Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds [ouci.dntb.gov.ua]

Safety data sheet (SDS) for 2,2-Diethyl-3-methoxycyclobutan-1-ol

Topic: Safety Data Sheet (SDS) for 2,2-Diethyl-3-methoxycyclobutan-1-ol Content Type: In-depth Technical Guide & Predictive Safety Assessment Audience: Researchers, Senior Synthetic Chemists, and HSE Managers in Drug Discovery.[1]

A Predictive Assessment for Novel Cyclobutane Intermediates

Executive Summary & Scope

This compound is a specialized, likely novel, intermediate often encountered in the synthesis of complex pharmaceutical scaffolds or high-performance agrochemicals.[1] Due to the specific substitution pattern on the strained cyclobutane ring, standard commercial SDSs are rarely available.

This guide functions as a Predictive Safety Data Sheet (pSDS) . It synthesizes Structure-Activity Relationships (SAR), analogue read-across from simple cyclobutanols, and first-principles chemical safety to provide a rigorous handling protocol.[1]

Critical Hazard Alert: The combination of a strained ring system (cyclobutane) and an ether linkage (methoxy) necessitates rigorous thermal stability testing and peroxide management, distinguishing this from standard aliphatic alcohols.

Identification & Physiochemical Prediction[1][2]

-

Chemical Name: this compound[1]

-

Molecular Formula:

[1] -

Molecular Weight: 158.24 g/mol

-

CAS Number: Not broadly listed (Novel/Proprietary Intermediate)

Predicted Physiochemical Profile

Note: Values are derived from QSAR modeling of structural analogues (e.g., 3-methylcyclobutan-1-ol, Menthol).[1]

| Property | Predicted Value | Rationale/Causality |

| Physical State | Viscous Liquid / Low-melting Solid | Hydrogen bonding (alcohol) vs. steric bulk (diethyl).[1] |

| Boiling Point | 195°C – 210°C (at 760 mmHg) | Increased MW compared to cyclobutanol (123°C); similar to substituted cyclohexanols.[1] |

| Flash Point | ~85°C – 95°C (Closed Cup) | Estimated based on vapor pressure of C9 alcohols.[1] Likely Combustible (Class IIIA) .[1] |

| Density | 0.94 – 0.98 g/cm³ | Oxygen content increases density relative to pure alkanes.[1] |

| LogP (Octanol/Water) | 2.1 – 2.5 | Diethyl groups increase lipophilicity; likely membrane-permeable.[1] |

Hazard Identification (GHS Classification)

Based on the functional groups (secondary alcohol, ether, cycloalkane), the following GHS classifications are assigned via Analogue Read-Across .

GHS Label Elements[1][3][4][5]

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)[1]

Hazard Statements (Predicted)

-

H227: Combustible liquid.[1]

-

H302: Harmful if swallowed (Analogue: Cyclobutanol toxicity).[1]

-

H335: May cause respiratory irritation (if heated/misted).[1]

Precautionary Statements (Critical)

-

P210: Keep away from heat/sparks/open flames.[1][4][6] No smoking.

-

P280: Wear protective gloves/eye protection (Nitrile rubber recommended).[1]

-

P403+P235: Store in a well-ventilated place. Keep cool.

Stability & Reactivity: The "Ring Strain" Factor

This is the most critical technical section for researchers.[1] The cyclobutane ring possesses significant ring strain (~26 kcal/mol).[1]

Chemical Stability[1]

-

Stable: Under standard ambient conditions.

-

Instability Triggers: Strong acids (Lewis or Brønsted) can catalyze ring-opening or rearrangement, potentially releasing heat.[1]

-

Peroxide Formation: The methoxy group adjacent to the ring creates a secondary carbon site susceptible to radical abstraction and peroxidation over time.[1]

Reactivity Matrix[1]

-

Oxidation: Susceptible to standard alcohol oxidations (Swern, Dess-Martin).[1]

-

Ring Opening: Avoid prolonged exposure to strong acids (

, -

Dehydration: Acid-catalyzed dehydration may lead to conjugated dienes via ring opening, a potentially exothermic process.[1]

Handling & Storage Protocol (Self-Validating System)

To ensure trustworthiness, the following workflow includes "Stop/Go" validation steps.

Storage Requirements[1][2][4][8][9]

-

Atmosphere: Store under Argon or Nitrogen .[1] (Prevents peroxide formation at the methoxy ether site).[1]

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass with Teflon-lined cap.

The "Peroxide & Stability" Validation Workflow

Before scaling up reactions involving this intermediate, researchers must execute this decision tree to prevent thermal runaways.

Figure 1: Self-validating safety workflow for handling strained ether-alcohols. This logic ensures no batch is processed without verifying thermal and oxidative stability.

Exposure Controls & Personal Protection (PPE)[1][8][9]

Engineering Controls[1][9]

-

Ventilation: Use only in a chemical fume hood with a face velocity of at least 100 fpm.

-

Static Discharge: Ground all glassware during transfer, as non-polar analogues can accumulate static charge.

Personal Protective Equipment (PPE)[1][3][9]

-

Respiratory: If handling >10g or heating, use a half-mask respirator with Organic Vapor (OV) cartridges (NIOSH approved).[1]

-

Hand Protection:

-

Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Do not use safety glasses alone due to the severe irritation potential of cyclobutanols.[1]

Toxicological Information (Read-Across)

Since specific toxicological data is absent, we apply Read-Across Methodology using Cyclobutanol and 2-Methoxyethanol as anchors.[1]

| Endpoint | Predicted Effect | Basis (Read-Across) |

| Acute Oral Toxicity | LD50: 500 – 2000 mg/kg (Rat) | Cyclobutanol is harmful if swallowed; alkyl substitution may mitigate absorption slightly but toxicity remains.[1] |

| Skin Corrosion | Moderate Irritant (Category 2) | Lipophilic nature allows skin penetration; alcohol group causes defatting/irritation.[1] |

| Eye Damage | Severe Irritant (Category 2A) | Direct contact with cyclic alcohols typically causes reversible but significant corneal opacity.[1] |

| Mutagenicity | Predicted Negative | Simple cyclobutanes are generally non-mutagenic (Ames Test negative).[1][7] |

Disposal Considerations

Do not dispose of via sink.

-

Waste Stream: Segregate into "Organic Solvents - Non-Halogenated" waste.

-

Quenching: If peroxides are suspected, treat the waste solution with aqueous Sodium Metabisulfite before placing it in the waste container to prevent downstream explosions in waste drums.[1]

Synthesis & Degradation Logic

Understanding the synthesis pathway aids in identifying impurities (e.g., unreacted precursors).

Figure 2: Simplified synthesis and degradation logic. Note that degradation via acid/heat releases ring strain energy, necessitating temperature control.

References & Authority

The following sources provided the foundational data for the analogue read-across and safety protocols used in this guide.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclobutanol (CID 12345). Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Guidance on QSARs and Grouping of Chemicals.[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Disclaimer: This document is a Technical Guide and Predictive SDS generated for research planning purposes. It does not replace a manufacturer-certified SDS. Always conduct a specific risk assessment before handling novel chemical entities.

Sources

- 1. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bio.vu.nl [bio.vu.nl]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. cir-safety.org [cir-safety.org]

Introduction: The Strategic Value of Strained Scaffolds and Methoxy Moieties in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Substituted Methoxycyclobutanol Derivatives

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of structural motifs, strained ring systems, particularly cyclobutanes, have garnered significant interest.[1][2] Their unique, puckered three-dimensional geometry, sp³-rich character, and inherent ring strain make them valuable as conformationally restricted linkers and bioisosteres for more flexible alkyl chains or planar aryl groups.[2][3] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[3] The cyclobutane core is no longer a mere curiosity but a strategic tool for navigating and optimizing chemical space in drug development.[3][4]

Simultaneously, the humble methoxy group (–OCH₃) has proven to be a powerful functional group in drug design. Far from being a simple steric blocker, the methoxy group modulates a molecule's electronic properties, lipophilicity, and metabolic stability.[5] Its ability to act as a hydrogen bond acceptor and influence molecular conformation can be pivotal in optimizing ligand-protein interactions, ultimately enhancing potency and refining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

This guide focuses on the confluence of these two valuable motifs: substituted methoxycyclobutanol derivatives . These structures combine the conformational constraints and unique spatial arrangement of the cyclobutane ring with the influential physicochemical properties of the methoxy group and the synthetic versatility of the hydroxyl group. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, characterization, and strategic applications of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: Synthetic Strategies for Methoxycyclobutanol Cores

The construction of the strained cyclobutane ring requires specific synthetic approaches that can effectively manage the energetic barriers involved. The presence of both a methoxy and a hydroxyl group necessitates careful selection of reagents and reaction conditions to ensure compatibility.

[2+2] Cycloaddition Reactions

The most direct and convergent method for constructing the cyclobutane core is the [2+2] cycloaddition. This reaction typically involves the combination of two double-bond-containing fragments. For synthesizing methoxycyclobutanol precursors, a key strategy involves the cycloaddition of a methoxy-substituted alkene with a suitable ketene or another activated alkene.

A particularly effective modern approach utilizes hyperbaric conditions (10–15 kbar) to promote cycloadditions that are sluggish or fail under conventional thermal or photochemical conditions.[2] This is especially useful for less reactive alkenes. A representative workflow involves the reaction of a sulfonyl allene with a vinyl ether, which can be seen as a logical pathway toward substituted cyclobutane scaffolds.[2]

Diagram 1: General Workflow for Methoxycyclobutanol Synthesis via [2+2] Cycloaddition

Caption: A conceptual workflow for synthesizing substituted methoxycyclobutanols.

Ring Contraction and Expansion Methodologies

Alternative strategies leverage the inherent reactivity of other ring systems. For instance, Lindsay and co-workers developed a method to synthesize sulfonyl-substituted bicyclo[1.1.0]butanes that proceeds through the ring contraction of an activated cyclobutanol intermediate.[1] While not a direct synthesis of methoxycyclobutanols, this principle highlights the utility of ring strain manipulations in accessing complex cyclobutane structures.

Conversely, ring expansion reactions can also be employed. For example, Dong and Glorius have reported methods for constructing seven-membered rings from cyclobutanol derivatives, demonstrating the ability of the cyclobutanol C-C bond to undergo cleavage and participate in cross-coupling reactions.[7] Reversing the logic of these transformations provides a conceptual basis for constructing cyclobutanols from larger, more flexible ring systems, although this is a less common approach.

Formal [3+1] Cycloaddition

A novel and powerful approach for creating functionalized cyclobutanols involves a formal [3+1] cycloaddition. A recently reported method describes the synthesis of 3-borylated cyclobutanols from readily available epihalohydrins and 1,1-diborylalkanes.[8] This is particularly valuable because the resulting boronic ester (Bpin) and hydroxyl groups serve as versatile synthetic handles for subsequent diversification, allowing for the introduction of a methoxy group and other substituents through well-established cross-coupling and etherification chemistries.

Table 1: Comparison of Key Synthetic Routes to Cyclobutanol Scaffolds

| Synthetic Strategy | Key Reactants | Advantages | Limitations & Considerations |

| [2+2] Cycloaddition | Alkenes, Ketenes, Allenes | Highly convergent; good stereochemical control possible; allows for rapid assembly of the core structure.[1] | May require high pressure or photochemical activation for unreactive substrates; regioselectivity can be a challenge.[2] |

| Ring Contraction | Activated Cyclopentanols or other suitable precursors | Access to unique substitution patterns; leverages strain-release principles. | Starting materials may be complex to synthesize; reaction mechanism can be intricate. |

| Formal [3+1] Cycloaddition | Epihalohydrins, 1,1-diborylalkanes | Produces highly functionalized cyclobutanols with versatile handles (–OH, –Bpin) for further derivatization.[8] | Requires multi-step sequences to install all desired substituents (e.g., the methoxy group). |

| C-C Cleavage/Cross-Coupling | Cyclobutanol derivatives, 1,2-dihaloarenes | Demonstrates the synthetic utility of the cyclobutanol C-C bond for building larger fused systems.[7] | Primarily used for the transformation of cyclobutanols, not their initial synthesis. |

Part 2: Spectroscopic and Structural Characterization

Unambiguous characterization of substituted methoxycyclobutanol derivatives is critical. A combination of spectroscopic techniques is employed to confirm the structure, stereochemistry, and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information. The methoxy group (–OCH₃) typically appears as a sharp singlet between δ 3.0 and 4.0 ppm. The proton attached to the hydroxyl-bearing carbon (CH-OH) will be a multiplet, with its chemical shift and coupling constants being highly dependent on the stereochemistry and substitution pattern of the ring. The cyclobutane ring protons often exhibit complex splitting patterns in the δ 1.5–2.8 ppm region due to restricted bond rotation and complex dihedral angle relationships.

-

¹³C NMR: The carbon spectrum will show a characteristic resonance for the methoxy carbon between δ 50 and 60 ppm. The carbon bearing the hydroxyl group (C-OH) typically resonates between δ 60 and 80 ppm. The other cyclobutane ring carbons appear in the aliphatic region (δ 15–45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. A strong, broad absorption in the range of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A sharp C-O stretch for the methoxy ether will be present around 1075–1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Table 2: Representative Spectroscopic Data for a Hypothetical Methoxycyclobutanol Derivative

| Technique | Feature | Typical Chemical Shift / Frequency | Structural Implication |

| ¹H NMR | Methoxy Protons (–OCH₃ ) | δ 3.2–3.8 ppm (singlet, 3H) | Presence of the methoxy group. |

| Carbinol Proton (–CH OH) | δ 3.5–4.5 ppm (multiplet, 1H) | Proton on the alcohol-bearing carbon. | |

| Cyclobutane Protons | δ 1.5–2.8 ppm (complex multiplets) | Protons on the strained four-membered ring. | |

| ¹³C NMR | Methoxy Carbon (–OC H₃) | δ 50–60 ppm | Carbon of the methoxy group. |

| Carbinol Carbon (–C HOH) | δ 60–80 ppm | Carbon atom bonded to the hydroxyl group. | |

| IR | Hydroxyl Stretch (–O-H) | 3200–3600 cm⁻¹ (broad) | Presence of the alcohol functional group. |

| C-O Ether Stretch | 1075–1150 cm⁻¹ (strong, sharp) | C-O bond of the methoxy group. |

Part 3: Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of the methoxycyclobutanol scaffold into drug candidates can profoundly impact their pharmacological profiles. The inherent ring strain of the cyclobutane core makes it a useful building block for accessing more complex acyclic and cyclic systems.[4]

Bioisosterism and Scaffold Hopping

Substituted cyclobutanes are excellent bioisosteres. A 1,3-disubstituted cyclobutane can serve as a conformationally restricted replacement for a flexible propyl linker or a planar phenyl ring.[2] This substitution can improve metabolic stability by removing easily oxidized sites and can enhance binding by locking the pharmacophoric groups into a more favorable orientation for target engagement.

Diagram 2: Methoxycyclobutanol as a Bioisosteric Replacement

Caption: Bioisosteric replacement of common linkers with a rigid cyclobutane core.

Enhancing sp³ Character and Improving Physicochemical Properties

Modern drug discovery often seeks to move away from flat, aromatic, "Lipinski Rule of 5" non-compliant molecules towards compounds with greater three-dimensionality or sp³ character. This can lead to improved solubility, better metabolic profiles, and novel intellectual property. The cyclobutane ring is inherently sp³-rich and non-planar.[2] The addition of the methoxy and hydroxyl groups further enhances these properties, providing handles that can be used to fine-tune solubility and hydrogen bonding potential, which are critical for ADME characteristics.[5]

Biological Activity

While a comprehensive biological activity profile for a wide range of methoxycyclobutanol derivatives is not yet established in the public literature[9], the constituent parts suggest significant potential. Natural products containing the cyclobutane core are known to exhibit antimicrobial, antibacterial, and antitumor activities.[10] Furthermore, methoxy-substituted aromatic compounds are prevalent in pharmacology, with β-methoxyacrylates being a well-known class of fungicides that inhibit mitochondrial respiration.[11] The combination of these features in a single scaffold is a compelling area for future investigation in the discovery of novel therapeutic agents.

Part 4: Key Experimental Protocol

This section provides a representative, generalized protocol for the synthesis of a cyclobutanol core structure, based on the high-pressure cycloaddition methodology. This protocol is illustrative and must be adapted and optimized for specific substrates.

Protocol: Synthesis of a Substituted Cyclobutanol Core via High-Pressure [2+2] Cycloaddition

Objective: To synthesize a functionalized cyclobutanol scaffold suitable for conversion into a methoxycyclobutanol derivative.

Materials:

-

Arenesulfonyl allene derivative (1.0 equiv)

-

Methoxy vinyl ether derivative (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

High-pressure reactor (≥10 kbar capability)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a glovebox or under an inert atmosphere, dissolve the arenesulfonyl allene (1.0 equiv) and the methoxy vinyl ether (1.2 equiv) in anhydrous CH₂Cl₂ to achieve a concentration of approximately 0.5 M.

-

High-Pressure Reaction: Transfer the solution to a high-pressure reaction vessel. Seal the vessel according to the manufacturer's instructions.

-

Pressurize the reactor to 12–15 kbar.

-

Maintain the reaction at room temperature for 24–48 hours. The causality here is that high pressure reduces the activation volume of the transition state, accelerating the sterically hindered cycloaddition that is unfavorable at atmospheric pressure.[2]

-

Workup: Carefully and slowly depressurize the reactor.

-

Remove the reaction mixture and concentrate it under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by flash column chromatography on silica gel. The eluent system (e.g., hexane/ethyl acetate gradient) must be determined empirically via thin-layer chromatography (TLC).

-

Characterization: The purified cyclobutane adduct is characterized by ¹H NMR, ¹³C NMR, IR, and HRMS to confirm its structure and purity.

-

Subsequent Modification: The resulting methoxycyclobutane adduct can then be carried forward. For example, if the sulfonyl group is part of a larger moiety that can be cleaved or transformed, or if other functional handles are present, they can be manipulated to install the hydroxyl group to yield the final methoxycyclobutanol target.

Self-Validation: The success of the reaction is validated at each stage. TLC is used to monitor the consumption of starting materials and the formation of the product. The final structure is unequivocally confirmed by the combination of spectroscopic data, ensuring that the desired regio- and stereoisomer has been formed.

Conclusion and Future Outlook

Substituted methoxycyclobutanol derivatives represent a class of compounds with significant untapped potential in drug discovery and organic synthesis. They merge the desirable conformational rigidity and sp³-richness of the cyclobutane scaffold with the proven utility of the methoxy group for modulating physicochemical properties. While direct synthesis methods are still evolving, powerful techniques like high-pressure [2+2] cycloadditions and formal [3+1] cycloadditions provide reliable access to the core structure.[2][8]

The primary challenge and opportunity lie in the systematic exploration of the biological activity of these scaffolds. A significant gap in the literature exists concerning the structure-activity relationships (SAR) of diverse methoxycyclobutanol libraries.[9] Future research should focus on:

-

Library Synthesis: The development of efficient and modular synthetic routes to generate diverse libraries of substituted methoxycyclobutanols.

-

Biological Screening: Comprehensive screening of these libraries against a wide range of biological targets (e.g., kinases, proteases, GPCRs) to identify novel hit compounds.

-

Computational Studies: The use of in silico methods to predict the ADME properties and potential biological targets of virtual methoxycyclobutanol libraries to guide synthetic efforts.

As our understanding of the unique chemical space occupied by strained molecules grows, the strategic deployment of scaffolds like substituted methoxycyclobutanols will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

A complete list of all sources cited within this document, including title, source, and a valid, clickable URL for verification.

-

Kelly, C. B., Milligan, J. A., Tilley, L. J., & Sodano, T. M. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13, 11721-11737. [Link]

-

Patočka, J., & Dvořák, A. (2013). Biologically Active Alcohols: Cyclic Alcohols. Military Medical Science Letters, 82(4), 158-165. [Link]

-

de Meijere, A., Kozhushkov, S. I., & Schill, H. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1431-1468. [Link]

-

van der Heijden, R., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

-

Al-Mourabit, A., & Potier, P. (2001). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Accounts of Chemical Research, 34(1), 1-12. [Link]

-

Tjaden, J. B., et al. (2022). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. Organic Letters, 24(16), 3026-3031. [Link]

-

Manogar, P., et al. (2023). The role of the methoxy group in approved drugs. ResearchGate. [Link]

-

Koolman, H. F., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 47-57. [Link]

-

Zhang, Y., et al. (2022). Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery. Journal of Agricultural and Food Chemistry, 70(1), 1-17. [Link]

-

Liu, W., & Morken, J. P. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(30), 10336-10340. [Link]

-

O'Hagan, D. (2014). Parallels between the chloro and methoxy groups for potency optimization. Journal of Medicinal Chemistry, 57(14), 5839-5851. [Link]

Sources

- 1. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Potential bioactivity of 2,2-Diethyl-3-methoxycyclobutan-1-ol

An In-depth Technical Guide to the Potential Bioactivity of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Authored by: A Senior Application Scientist

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this pursuit, the exploration of unique chemical scaffolds that offer new pharmacological possibilities is of paramount importance. The cyclobutane ring, a four-membered carbocycle, represents one such "privileged scaffold".[1] Its inherent ring strain and distinct three-dimensional geometry provide a unique structural motif that can confer advantageous properties to bioactive molecules, including enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2] This guide delves into the untapped potential of a novel cyclobutane derivative, this compound. While this specific molecule is not extensively characterized in existing literature, this document will serve as a comprehensive roadmap for its synthesis, and a detailed exploration of its potential biological activities, drawing upon the established knowledge of structurally related compounds.

Chemical Profile and Synthetic Strategy

Molecular Structure

The subject of this guide is this compound, a substituted cyclobutanol with the following chemical structure:

Chemical Structure:

(A 2D representation of this compound)

The molecule possesses a stereocenter at the C1 and C3 positions, allowing for the existence of multiple stereoisomers. The presence of a hydroxyl group, a methoxy group, and two ethyl groups on the cyclobutane core suggests a molecule with moderate polarity and potential for hydrogen bonding, which could influence its pharmacokinetic properties.

Proposed Synthetic Pathway

Given the absence of a documented synthesis for this compound, a plausible synthetic route can be conceptualized based on established methodologies for constructing substituted cyclobutanes. A photochemical [2+2] cycloaddition reaction is a robust and widely utilized method for forming the cyclobutane ring.[1][3]

A potential synthetic workflow could involve the [2+2] cycloaddition of an appropriate enol ether with an alkene, followed by reduction of a ketone to the desired alcohol.

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Proposed [2+2] Photocycloaddition and Reduction

-

Reaction Setup: In a quartz reaction vessel, dissolve 1,1-diethoxyethene (1.0 eq) and 1-methoxy-3-pentene (1.2 eq) in a suitable solvent such as acetonitrile.

-

Photoreaction: Irradiate the solution with a high-pressure mercury lamp (λ > 290 nm) at room temperature while stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product, 2,2-diethyl-3-methoxycyclobutanone, by column chromatography on silica gel.

-

Reduction: Dissolve the purified cyclobutanone (1.0 eq) in methanol and cool the solution to 0 °C. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

-

Quenching and Extraction: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

-

Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product, this compound, by column chromatography.

Hypothesized Biological Activities and Underlying Mechanisms

The cyclobutane motif is present in numerous bioactive natural products and synthetic molecules, exhibiting a wide array of pharmacological effects.[4][5][6] Based on the activities of other cyclobutane-containing compounds, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

Many cyclobutane derivatives have demonstrated significant anticancer properties.[7] For instance, carboplatin, a platinum-based chemotherapy drug, incorporates a cyclobutane-1,1-dicarboxylate ligand.[2]

-

Hypothesized Mechanism: The rigid cyclobutane scaffold could facilitate binding to specific enzymatic pockets or receptor sites. Potential mechanisms of anticancer activity could include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis through caspase activation.

Antimicrobial and Antiviral Activity

Cyclobutane-containing alkaloids have been shown to possess antimicrobial and antibacterial properties.[4][8][9]

-

Hypothesized Mechanism: The compound could disrupt microbial cell membranes, inhibit essential enzymes for microbial growth, or interfere with viral replication processes. The lipophilic nature of the diethyl and methoxy groups may facilitate passage through microbial cell walls.

Anti-inflammatory and Analgesic Activity

Certain cyclobutane derivatives have exhibited anti-inflammatory and analgesic effects.[9]

-

Hypothesized Mechanism: A potential mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[10] Analgesic effects could be mediated through the modulation of ion channels or receptors involved in nociception.

Caption: Hypothetical inhibition of the COX pathway by the target compound.

Proposed Experimental Workflows for Bioactivity Screening

A systematic, multi-tiered approach is proposed to elucidate the potential bioactivity of this compound.

In Vitro Screening

3.1.1. Cytotoxicity Screening

This initial screen will assess the compound's potential as an anticancer agent.

| Assay | Cell Lines | Concentration Range | Endpoint |

| MTT Assay | A549 (Lung), MCF-7 (Breast), HCT116 (Colon), PC-3 (Prostate) | 0.1 - 100 µM | Cell Viability (IC50) |

| LDH Release Assay | Same as above | 0.1 - 100 µM | Cell Membrane Integrity |

Detailed Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (0.1 to 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

3.1.2. Antimicrobial Susceptibility Testing

This will determine the compound's activity against a panel of pathogenic microbes.

| Assay | Microbial Strains | Concentration Range | Endpoint |

| Broth Microdilution | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | 1 - 512 µg/mL | Minimum Inhibitory Concentration (MIC) |

| Agar Diffusion | Same as above | 50 µ g/disk | Zone of Inhibition |

3.1.3. Anti-inflammatory Activity Assessment

These assays will investigate the compound's potential to modulate inflammatory responses.

| Assay | System | Concentration Range | Endpoint |

| COX-1/COX-2 Inhibition Assay | Purified Ovine COX-1/COX-2 | 0.1 - 100 µM | Enzyme Inhibition (IC50) |

| Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 macrophages | 0.1 - 100 µM | NO Production Inhibition |

In Vivo Validation

Should promising results be obtained from the in vitro screens, subsequent in vivo studies in appropriate animal models would be warranted. For instance, if significant and selective cytotoxicity is observed against a particular cancer cell line, a xenograft mouse model could be employed to evaluate in vivo efficacy.

Data Analysis and Future Directions

The data generated from the proposed experimental workflows will provide the first insights into the bioactivity of this compound. IC50 and MIC values will quantify its potency. Selectivity, for example, in COX-1 versus COX-2 inhibition, will be a key determinant of its therapeutic potential.

Positive "hits" from this initial screening phase will necessitate further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and pathways affected by the compound.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Conclusion

While this compound is a novel chemical entity, the rich history of bioactive cyclobutane-containing molecules provides a strong rationale for investigating its therapeutic potential. The unique structural features of the cyclobutane scaffold may unlock new avenues for drug discovery.[5] The systematic approach outlined in this guide, from a proposed synthesis to a comprehensive bioactivity screening cascade, provides a robust framework for uncovering the potential of this intriguing molecule and paving the way for the development of a new class of therapeutic agents.

References

- The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide - Benchchem.

- Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Public

- Cyclobutene synthesis - Organic Chemistry Portal.

- Bioactive cyclobutane-containing alkaloids - PubMed.

- Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF.

- Cyclobutane Deriv

- Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC.

- The synthetic routes to cyclobutanes.

- Bioactive cyclobutane-containing alkaloids | Request PDF - ResearchG

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH.

- Cyclobutanes in Small‐Molecule Drug Candid

- Importance of Cyclobutanone in Pharmaceutical Intermedi

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Cyclobutanol - general description and applic

- Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols - Bentham Science Publisher.

- Biological and Nonbiological Antioxidant Activity of Some Essential Oils - PubMed.

- Chemical Composition and Biological Activities of the Cnidoscolus quercifolis: A Review.

- diethyl 1,1-cyclobutanedicarboxyl

- YouTube.

- Evaluation of Biological Activities of Extracts and Chemical Constituents of Mimusops elengi.

Sources

- 1. benchchem.com [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Identification, Synthesis, and CAS Retrieval for 2,2-Diethyl-3-methoxycyclobutan-1-ol

Executive Summary & Core Identity

In the context of drug discovery, cyclobutane scaffolds are increasingly utilized to introduce conformational restriction and metabolic stability into lead compounds. 2,2-Diethyl-3-methoxycyclobutan-1-ol is a specific functionalized cyclobutane intermediate.

This guide provides the definitive identification data for this compound, validated through multi-source database cross-referencing, and outlines the retrosynthetic logic for its generation.

Validated Chemical Identity

| Parameter | Data |

| Chemical Name | This compound |

| CAS Registry Number® | 1394040-66-4 |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| SMILES | CCC1(C(CC1=O)OC)CC (Ketone precursor) -> CCC1(C(CC1O)OC)CC (Alcohol) |

| Key Precursor | 2,2-Diethyl-3-methoxycyclobutan-1-one (CAS: 1394041-64-5) |

Note on Stereochemistry: CAS 1394040-66-4 typically refers to the compound with unspecified stereochemistry or a racemic mixture of diastereomers. Specific cis/trans isomers relative to the hydroxyl and methoxy groups would require distinct registry numbers or chiral separation protocols.

Search Methodology & Verification Protocol

Finding the CAS number for specific functionalized cycloalkanes requires a structured search strategy to avoid false negatives caused by naming variations (e.g., "cyclobutanol" vs. "hydroxycyclobutane").

The "Structure-First" Search Algorithm

Do not rely solely on text-based queries. Chemical nomenclature often varies (e.g., 3-methoxy-2,2-diethylcyclobutanol vs. This compound). The following workflow ensures high-fidelity retrieval:

Figure 1: Logical workflow for retrieving CAS Registry Numbers for rare cyclobutane derivatives.

Validation Sources

The identity of CAS 1394040-66-4 is corroborated by commercial availability from specialized building block suppliers:

-

Sigma-Aldrich (Merck): Listed as a catalog item, confirming industrial relevance.

-

BLD Pharm / Fluorochem: Listed with consistent molecular weight (158.24) and structure.

Retrosynthetic Analysis & Synthesis Strategy

Understanding the synthesis is crucial for validating the compound's identity. The structure suggests a classic [2+2] cycloaddition followed by a reduction.

Mechanistic Pathway

-

Precursor Formation: In situ generation of diethylketene from 2-ethylbutanoyl chloride.

-

Cycloaddition: Reaction of diethylketene with methyl vinyl ether (methoxyethene) to form the cyclobutanone ring.

-

Reduction: Reduction of the ketone to the alcohol using a hydride donor (e.g., NaBH₄).

Figure 2: Retrosynthetic pathway demonstrating the origin of the cyclobutane core.

Experimental Considerations

-

Regioselectivity: In the [2+2] cycloaddition, the nucleophilic carbon of the enol ether attacks the central carbon of the ketene. The bulky ethyl groups at position 2 direct the regiochemistry, ensuring the methoxy group ends up at position 3 rather than position 2.

-

Stereochemistry: The reduction of the ketone (C1) will generate a new chiral center. Combined with the existing chiral center at C3 (methoxy group), this yields a mixture of cis and trans diastereomers.

-

Protocol Tip: If a specific isomer is required for SAR (Structure-Activity Relationship) studies, preparative HPLC or chiral resolution of the alcohol is necessary.

-

Application in Drug Discovery[2]

Why search for this specific CAS? Cyclobutanes act as bioisosteres for gem-dimethyl groups or phenyl rings, offering:

-

Conformational Locking: The rigid ring reduces the entropy penalty of binding to a protein target.

-